molecular formula C26H51NO7 B3044034 N,N-Dimethylpsychosine CAS No. 240491-19-4

N,N-Dimethylpsychosine

Cat. No.: B3044034
CAS No.: 240491-19-4
M. Wt: 489.7 g/mol
InChI Key: SJWBHOQBARABKH-QHRJNYSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylpsychosine is a semi-synthetic analog of psychosine (galactosylsphingosine) specifically developed for use as a stable isotope-free internal standard in advanced mass spectrometry-based lipidomics . Its primary research value lies in the accurate quantification of psychosine, a cytotoxic sphingolipid that accumulates in the nervous system and is the central pathogenic molecule in Krabbe disease (globoid cell leukodystrophy) . The application of this compound as an internal standard enables a simpler, more efficient, and highly sensitive method for psychosine analysis compared to previous techniques . This methodology supports critical investigations into the pathways of sphingolipid metabolism and the role of psychosine in various physiological and pathological conditions, including neurodegenerative diseases . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-(dimethylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)20(27(2)3)19-33-26-25(32)24(31)23(30)22(18-28)34-26/h16-17,20-26,28-32H,4-15,18-19H2,1-3H3/b17-16+/t20-,21+,22+,23-,24-,25+,26+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWBHOQBARABKH-QHRJNYSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Analytical Characterization of N,n Dimethylpsychosine

Chemical Synthesis Pathways for N,N-Dimethylpsychosine

The creation of this compound involves the targeted chemical modification of its parent compound, psychosine (B1678307). This process is carefully controlled to ensure a high-purity product suitable for use as an analytical standard. nih.govchiroblock.com

Reductive amination is a highly effective and widely used method for the N-alkylation of amines. organic-chemistry.org In the case of this compound, the primary amino group of the psychosine molecule is converted to a tertiary dimethylamino group. This transformation is typically achieved in a one-pot synthesis. youtube.com

The reaction involves two key steps:

Imine/Enamine Formation: Psychosine is reacted with an excess of an aqueous formaldehyde (B43269) solution. The primary amine of psychosine attacks the carbonyl carbon of formaldehyde, and subsequent dehydration forms an unstable iminium ion.

Reduction: A reducing agent present in the reaction mixture reduces the iminium ion to the desired tertiary amine. masterorganicchemistry.com

Table 1: Typical Reagents for Reductive Amination of Psychosine
Reagent TypeExampleFunction
SubstratePsychosine (galactosylsphingosine)Starting material containing the primary amine.
Carbonyl SourceFormaldehyde (aqueous solution)Provides the methyl groups for dimethylation.
Reducing AgentSodium Cyanoborohydride (NaBH₃CN)Selectively reduces the iminium intermediate to a tertiary amine. orgsyn.org
SolventMethanol (B129727)Dissolves reactants and facilitates the reaction. orgsyn.org

The primary application of synthetic this compound is as an internal standard for the quantification of natural psychosine by mass spectrometry. nih.gov An analytical standard must be of high purity and its concentration precisely known to ensure accurate measurement. chiroblock.comsigmaaldrich.com

Precursor Selection: The synthesis begins with the selection of high-purity psychosine as the precursor. The purity of the starting material is critical to prevent the introduction of interfering side products that could compromise the final standard.

Reaction Optimization: The reaction conditions are optimized to drive the reaction to completion and maximize the yield of the desired N,N-dimethylated product. Key parameters for optimization include:

Stoichiometry: Using an excess of both formaldehyde and the reducing agent ensures that all psychosine molecules are fully dimethylated.

pH Control: Reductive amination is often most efficient under mildly acidic conditions (pH 4-5), which facilitates iminium ion formation without deactivating the amine nucleophile. masterorganicchemistry.com

Purification: Following the reaction, the this compound product must be rigorously purified, typically using chromatographic techniques like flash chromatography, to remove any unreacted starting material, mono-methylated intermediates, and reagent residues. nih.gov The final product is then thoroughly characterized to confirm its identity and purity before it can be used as a reliable analytical standard. nih.gov

Reductive Amination Strategies for N,N-Dimethylation of Psychosine.

Spectroscopic and Mass Spectrometric Characterization for Research Applications

Once synthesized, this compound is characterized using advanced analytical techniques to confirm its structure and establish its fragmentation patterns for use in quantitative assays. nih.govnih.gov

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the definitive technique for the structural confirmation of this compound and for its detection in complex mixtures. nih.gov In this method, the molecule is first ionized (given a charge) and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the molecule's structure. rsc.org

The fragmentation pattern of this compound is characterized by several key bond cleavages:

Glycosidic Bond Cleavage: The most prominent fragmentation is the loss of the galactose sugar moiety.

Long-Chain Base Fragmentation: Cleavage also occurs along the sphingoid base backbone, leading to characteristic fragment ions.

The analysis of these fragmentation pathways is essential for developing specific and sensitive detection methods for both this compound (as an internal standard) and the target analyte, psychosine. nih.gov

Table 2: Predicted Key Fragment Ions of this compound in Positive Ion ESI-MS/MS
m/z (Mass-to-Charge Ratio)Description of FragmentOrigin
[M+H]⁺Protonated Molecular IonThe intact molecule with an added proton.
[M+H - 180]⁺Loss of GalactoseCleavage of the glycosidic bond, resulting in the loss of the sugar (C₆H₁₂O₆, mass ≈ 180 Da). nih.gov
[M+H - 180 - 18]⁺Loss of Galactose and WaterSubsequent loss of a water molecule from the aglycone fragment.

Neutral loss scanning is a specialized tandem mass spectrometry technique used to selectively identify a class of compounds that lose a common neutral fragment during collision-induced dissociation. enovatia.com This method is exceptionally useful for lipidomics and the analysis of glycosylated molecules. mpi-cbg.delcms.cz

For the analysis of psychosine and its derivatives, a neutral loss scan of 180 atomic mass units (amu) is employed in positive-ion mode. nih.gov This specific mass corresponds to the neutral loss of the galactose headgroup. By setting the mass spectrometer to detect only parent ions that lose a 180 Da fragment, it is possible to selectively identify and quantify all galactosyl-containing lipids, including psychosine and its N,N-dimethylated internal standard, even in a complex biological lipid extract. nih.gov This approach provides high specificity and simplifies the detection process, making it a powerful tool for studying the role of psychosine in pathological conditions. nih.gov

Quantitative Lipidomics Methodologies Employing N,n Dimethylpsychosine

Advanced Mass Spectrometry Platforms for Psychosine (B1678307) Quantitation

Modern mass spectrometry (MS) has become the cornerstone for the sensitive and specific measurement of psychosine in complex biological samples. rsc.org Various MS-based approaches have been developed, leveraging the unique properties of N,N-Dimethylpsychosine to enhance accuracy and reliability. These platforms offer significant advantages over older methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with fluorescence detection, which often suffered from lower sensitivity and the need for chemical modifications. nih.govresearchgate.net

Shotgun lipidomics, a direct infusion MS technique, has been successfully applied for the quantitation of psychosine. nih.gov In this approach, crude lipid extracts, often treated with alkaline methanolysis to enrich for sphingolipids, are directly analyzed. nih.govresearchgate.net The quantification is achieved by comparing the ion peak intensities of endogenous psychosine to the added this compound internal standard. nih.gov This method has demonstrated a broad linear dynamic range and a low limit of detection, in the femtomole per microliter range. nih.gov

To further enhance specificity and reduce matrix effects, mass spectrometry is frequently coupled with liquid chromatography (LC). rsc.orgrevvity.com LC-MS/MS systems provide a powerful tool for psychosine analysis by separating it from other lipids and interfering compounds prior to detection by the mass spectrometer. revvity.com This is particularly important for complex biological matrices like blood and tissue extracts. nih.govnih.gov The use of LC-MS/MS has been instrumental in developing sensitive and specific methods for determining psychosine concentrations in dried blood spots (DBS), a crucial application for newborn screening programs. nih.govnih.govresearchgate.net

A significant challenge in psychosine analysis is its isomeric nature with glucosylsphingosine. These two molecules have the same mass and are difficult to distinguish by mass spectrometry alone. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven to be an effective technique for the chromatographic separation of these structural isomers prior to MS detection. nih.govresearchgate.net A study developing a method for measuring psychosine in dried blood spots successfully employed HILIC to separate psychosine from glucosylsphingosine, enabling accurate quantification. nih.gov The LC separation was achieved over a 17-minute run time, demonstrating the utility of HILIC in clinical applications. nih.govresearchgate.net

Column-switching techniques offer an automated approach to enhance the specificity and robustness of LC-MS/MS analyses. sciex.com This methodology can involve using multiple columns with different selectivities or employing a back-flushing step to efficiently remove matrix components that can interfere with the analysis and shorten column life. sciex.com In the context of psychosine analysis, a column-switching LC-MS/MS method was utilized to determine its concentration in biological samples, with this compound serving as the internal standard. nih.gov This approach helps to minimize matrix effects and improve the quality of the quantitative data. sciex.com Automated column-switching systems allow for the selection of different columns and mobile phases, increasing the throughput and flexibility of the analytical laboratory. sciex.comsepscience.com

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific tandem mass spectrometry (MS/MS) technique used for targeted quantification. nih.gov In an MRM experiment, a specific precursor ion of the analyte of interest (in this case, psychosine) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. nih.gov This high degree of specificity allows for the detection of very low levels of the analyte even in complex mixtures.

For psychosine quantitation, MRM assays are commonly employed in LC-MS/MS methods. nih.govnih.govuni-augsburg.de The precursor-to-product ion transitions for both psychosine and the internal standard, this compound, are monitored. nih.govuni-augsburg.de For instance, one study monitored the transitions for psychosine and N,N-dimethyl-D-erythro-sphingosine in positive ion mode to quantify psychosine in dried blood spots. nih.gov The fragmentation patterns of both psychosine and this compound have been characterized, with neutral loss of galactose (180 atomic mass units) being a key fragmentation pathway for both compounds. nih.govnih.gov This shared fragmentation behavior further validates the use of this compound as a suitable internal standard in MRM assays.

Integration with Liquid Chromatography-Mass Spectrometry (LC-MS) Systems.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Isomeric Separation.

Role of this compound as an Internal Standard in Absolute Quantitation

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known amount to a sample to correct for variations during sample preparation and analysis. lipidmaps.org this compound is widely used as an analog internal standard for the absolute quantification of psychosine in various biological matrices. nih.govnih.govnih.govuni-augsburg.de

The fundamental principle of using an analog internal standard in lipidomics is that it should mimic the behavior of the endogenous analyte as closely as possible throughout the entire analytical workflow. nih.govlipidmaps.org For an internal standard to be effective in electrospray ionization mass spectrometry (ESI-MS), it should have a similar ionization efficiency to the analyte of interest. nih.govacs.org Studies have shown that despite the presence of a tertiary amine in this compound compared to the primary amine in psychosine, their ionization efficiencies are nearly identical. nih.gov

Furthermore, the extraction recovery of the internal standard and the analyte from the biological matrix should be comparable. researchgate.net Research has demonstrated that the recoveries of psychosine and this compound are very similar due to the minimal change in hydrophobicity from the reductive amination process used to create the internal standard. researchgate.net

The use of an analog internal standard like this compound allows for ratiometric quantification, where the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard is used to calculate the concentration of the analyte. nih.gov This approach significantly improves the precision and accuracy of the measurement by correcting for matrix effects and other sources of experimental variation. lipidmaps.orgacs.org

Optimization Strategies for Achieving Broad Linear Dynamic Range and Low Limits of Detection

In quantitative lipidomics, achieving a broad linear dynamic range and a low limit of detection (LOD) is crucial for accurately measuring lipid species, especially those with low abundance like psychosine. nih.govresearchgate.net The use of this compound as an internal standard has been instrumental in developing robust quantitative methods. nih.govnih.gov

Optimization strategies often involve shotgun lipidomics approaches coupled with mass spectrometry. nih.gov One key technique is the use of a neutral loss scan of 180 atomic mass units (amu), which corresponds to the galactose moiety of psychosine, in the positive-ion mode. nih.govnih.gov This allows for specific detection of psychosine and its analogue, this compound, thereby reducing interference from other lipid species. researchgate.net

Through such optimized experimental conditions, researchers have demonstrated the ability to achieve a broad linear dynamic range for the quantification of psychosine. nih.govnih.gov Furthermore, this methodology has proven effective in reaching a low limit of detection, typically in the low femtomole per microliter (fmol/μl) concentration range. nih.govresearchgate.net This high sensitivity is essential for detecting the subtle but significant changes in psychosine levels associated with various pathological conditions. nih.gov

The selection of this compound as an internal standard is strategic. Its chemical and physical properties, including extraction recovery and ionization efficiency, are nearly identical to native psychosine, which is a critical factor for accurate ratiometric quantification. nih.govresearchgate.net The minimal difference in hydrophobicity between the two compounds ensures similar extraction efficiencies. researchgate.net

Table 1: Performance Metrics of a Quantitative Method for Psychosine Using this compound

Parameter Value Reference
Limit of Detection Low fmol/μl nih.govresearchgate.net
Linear Dynamic Range Broad nih.govnih.gov
Internal Standard This compound nih.govnih.gov
Mass Spectrometry Mode Neutral Loss Scan (180 amu) nih.govnih.gov

Sample Preparation Techniques for Diverse Biological Matrices

The accurate quantification of this compound and its endogenous counterpart, psychosine, from complex biological samples necessitates meticulous sample preparation. researchgate.netnih.govjneurosci.org These techniques are tailored to the specific matrix, whether it be neural tissues, serum, or dried blood spots (DBS), to ensure efficient extraction and enrichment of the target analytes. researchgate.netnih.govnih.govelifesciences.orgucl.ac.ukmsu.edugcms.cz

Alkaline Treatment and Lipid Extraction Protocols for Sphingolipid Enrichment

To enhance the detection of low-abundance sphingolipids like psychosine, a method involving alkaline methanolysis followed by liquid-liquid extraction has been developed. nih.gov This alkaline treatment serves to enrich the sphingolipid fraction, making it more amenable to analysis by shotgun lipidomics without the need for chromatographic separation. nih.gov

The general protocol involves the following steps:

Crude lipid extracts are treated with a solution of lithium methoxide (B1231860) in methanol (B129727). nih.gov

The reaction is then quenched, and the mixture is subjected to a series of washes with diethyl ether and hexane. nih.gov

The aqueous phase, now enriched with sphingolipids, is then extracted with a chloroform-methanol mixture. nih.gov

The resulting chloroform (B151607) extract is dried and reconstituted in an appropriate solvent for mass spectrometry analysis. nih.gov

This enrichment strategy is particularly effective for overcoming the challenges posed by the low concentrations of psychosine typically found in biological samples. nih.gov

Homogenization and Processing of Neural Tissues, Serum, and Dried Blood Spots (DBS) for Metabolite Extraction

The initial processing of biological samples is a critical step that varies depending on the nature of the matrix.

Neural Tissues: Brain and sciatic nerve tissues are typically homogenized in an acidic buffer, such as citric acid. jneurosci.org Following homogenization, a specific volume of the homogenate is mixed with the this compound internal standard and methanol. nih.govjneurosci.org The sample is then vortexed and centrifuged, and the supernatant containing the extracted lipids is collected. This extraction process is often repeated to ensure complete recovery of the analytes. nih.govjneurosci.org

Serum: For serum samples, a small volume (e.g., 7-8 μl) is aliquoted and mixed with an internal standard solution containing this compound in a mixture of methanol and acetonitrile (B52724) with ammonium (B1175870) acetate (B1210297) and formic acid. elifesciences.orguni-augsburg.de The mixture is then vortexed and sonicated to ensure thorough mixing and extraction. elifesciences.org After centrifugation, the supernatant is collected for analysis. elifesciences.org

Dried Blood Spots (DBS): DBS offers a minimally invasive method for sample collection. chromatographyonline.com For metabolite extraction, a small punch from the DBS card is taken. gatesopenresearch.org DNA can be extracted using various commercial kits involving lysis buffers and proteinase K treatment. gatesopenresearch.orgasuragen.com For lipid analysis from DBS, while specific protocols for this compound were not detailed in the provided results, general principles of small-volume extraction would apply, often involving protein precipitation and liquid-liquid extraction adapted for the small sample size. chromatographyonline.com

Applications of N,n Dimethylpsychosine Enabled Research in Sphingolipid Pathobiology

Investigation of Psychosine (B1678307) Homeostasis in Lysosomal Storage Disorders

The accumulation of psychosine is a key pathological event in certain lysosomal storage disorders, most notably Krabbe disease (also known as globoid cell leukodystrophy). researchgate.netnih.gov Krabbe disease is caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC), which leads to the toxic buildup of psychosine in the nervous system, resulting in widespread demyelination and neurodegeneration. researchgate.netnih.govjci.org The use of N,N-dimethylpsychosine as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled researchers to reliably track the accumulation of psychosine in various biological samples, providing crucial insights into the disease's progression and pathophysiology. nih.govresearchgate.net

Quantitative Analysis of Psychosine Accumulation in Genetically Engineered Murine Models of Globoid Cell Leukodystrophy (Krabbe Disease)

The twitcher mouse is a widely used and authentic animal model of infantile Krabbe disease that presents with progressive neurodegeneration due to a deficiency in GALC. mdpi.comtandfonline.com Methodologies employing this compound as an internal standard have been fundamental in quantifying the progressive accumulation of psychosine in this model, thereby solidifying the "psychosine hypothesis," which posits that this cytotoxic lipid is the primary driver of pathology in Krabbe disease. pnas.orgpnas.org

Precise quantitative studies, made possible by stable isotope-labeled internal standards like this compound, have allowed for the longitudinal tracking of psychosine accumulation in the CNS and PNS of twitcher mice. Research has demonstrated a time-dependent increase in psychosine levels that correlates with disease progression.

For instance, one study quantified psychosine in the brains and optic nerves of twitcher mice at early (postnatal day 20-28) and late (postnatal day 30-38) stages of the disease. mdpi.com The results, shown in the table below, reveal a significant increase in psychosine concentration with age. mdpi.com

Interactive Table 1: Longitudinal Psychosine Accumulation in Twitcher Mouse CNS

Tissue Disease Stage Psychosine Concentration (pmol/mg protein)
Brain Early (PND 20-28) 284 ± 60
Brain Late (PND 30-38) 720 ± 130
Optic Nerve Early (PND 20-28) 130 ± 50
Optic Nerve Late (PND 30-38) 580 ± 80

Data sourced from a study on visual system impairment in the twitcher mouse model. mdpi.com

Similarly, psychosine levels have been quantified in the sciatic nerves of twitcher mice, confirming the involvement of the PNS in Krabbe disease pathology. unipd.it These detailed quantitative analyses underscore the critical role of psychosine in both central and peripheral demyelination.

The ability to accurately measure psychosine is crucial for evaluating the efficacy of potential therapies for Krabbe disease. This compound-enabled quantification has been used to monitor psychosine levels in twitcher mice following various experimental treatments.

For example, in a study investigating a brain-targeted adeno-associated virus (AAV) gene therapy, psychosine levels were measured in treated versus untreated twitcher mice. At the moribund stage, a significant reduction in psychosine was observed in the brains of treated animals, demonstrating the therapeutic potential of this approach. mdpi.com Specifically, psychosine was reduced by 89% in the anterior brain and 77% in the posterior brain of the treated group compared to untreated controls. mdpi.com

Another therapeutic strategy involved the pharmacological inhibition of acid ceramidase (ACDase), an enzyme involved in psychosine synthesis, using the drug carmofur (B1668449). pnas.orgpnas.org Treatment of twitcher mice with carmofur led to a significant decrease in psychosine accumulation and an extension of their lifespan, further validating the psychosine hypothesis and identifying a new therapeutic target. pnas.orgpnas.org

Longitudinal Assessment of Psychosine Levels in Central Nervous System (CNS) and Peripheral Nervous System (PNS) Tissues.

Studies on Psychosine Accumulation in Ex Vivo and In Vitro Cellular Models of Disease

The application of this compound as an internal standard extends to in vitro and ex vivo models, which are essential for dissecting the cellular mechanisms of psychosine toxicity. These models include cultured glial cells, fibroblasts from twitcher mice, and human oligodendrocyte-like cell lines. tandfonline.compnas.orgnih.gov

In one study, GALC was silenced in a human oligodendrocyte-like cell line (MO3.13) to mimic the conditions of Krabbe disease. This led to endogenous psychosine accumulation, which impaired oligodendrocyte differentiation and induced cell death. nih.gov The ability to quantify psychosine in these cellular models is vital for understanding how it disrupts cellular processes and for screening potential therapeutic compounds. gaintherapeutics.com For example, research has shown that psychosine can disrupt lipid raft architecture in cell membranes, affecting signaling pathways crucial for oligodendrocyte survival. plos.org

Elucidating Metabolic Interrelationships within the Sphingolipid Network

This compound, by facilitating accurate psychosine measurement, contributes to a broader understanding of the intricate metabolic pathways of sphingolipids. Sphingolipids are not merely structural components of cell membranes but are also critical signaling molecules involved in numerous cellular processes. frontiersin.orgreactome.org Dysregulation of sphingolipid metabolism is implicated in a wide range of diseases. frontiersin.org

Mapping Sphingolipid Flux and Enzyme Activities in Biological Systems

The precise quantification of metabolites is a cornerstone of mapping metabolic flux and determining enzyme activities. Research enabled by this compound has provided significant insights into the synthesis of psychosine. For a long time, it was believed that psychosine was primarily synthesized through the galactosylation of sphingosine. However, recent studies have overturned this model.

By using quantitative methods, it was demonstrated that psychosine is generated catabolically through the deacylation of galactosylceramide by the lysosomal enzyme acid ceramidase (ACDase). pnas.orgpnas.org In a definitive experiment, genetically crossing twitcher mice (deficient in GALC) with mice lacking ACDase resulted in the elimination of psychosine accumulation and a complete rescue from the lethal phenotype of Krabbe disease. pnas.orgpnas.org This pivotal finding, which was dependent on the accurate measurement of psychosine levels, has reshaped our understanding of sphingolipid metabolism in Krabbe disease and identified ACDase as a key therapeutic target. pnas.orgpnas.org

Future Directions and Methodological Innovations in N,n Dimethylpsychosine Based Research

Advancements in High-Throughput Quantitative Lipidomics for Biomarker Discovery

The quest for reliable biomarkers in metabolic diseases has catalyzed rapid innovation in analytical techniques. metwarebio.commdpi.com High-throughput quantitative lipidomics, which allows for the rapid and detailed analysis of hundreds of lipid molecules, is at the forefront of this evolution. nih.gov The development of methods using N,N-Dimethylpsychosine as an internal standard for psychosine (B1678307) quantification represents a significant step forward, enabling more accurate and reproducible measurements essential for biomarker validation. nih.govnih.gov

Recent progress in mass spectrometry (MS) coupled with liquid chromatography (LC) has been pivotal. nih.govnih.gov Techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offer enhanced separation, sensitivity, and speed, which are critical for analyzing complex biological samples. mdpi.comthermofisher.com The application of high-resolution mass spectrometry (HR-MS) further allows for the comprehensive analysis of multiple lipid families simultaneously. nih.gov These technologies are essential for distinguishing between structurally similar lipid species, a common challenge in lipidomics. nih.gov

A key methodological innovation was the development of a shotgun lipidomics approach for the direct quantification of psychosine from lipid extracts. nih.govnih.gov This method utilizes a neutral loss scan and employs the semi-synthetically created this compound as an internal standard, which shares chemical and physical properties with the analyte, ensuring high accuracy. nih.gov This technique is noted for being simpler and more efficient than many previous methods. nih.govnih.gov Such advancements are crucial for large-scale clinical studies where throughput and precision are paramount for identifying and validating biomarkers like psychosine. nih.govthermofisher.com

TechniqueDescriptionRelevance to this compound/Psychosine ResearchReference
Shotgun Lipidomics with this compoundDirect infusion mass spectrometry of crude lipid extracts for high-throughput analysis. Uses this compound as a stable internal standard for psychosine.Enables simple, rapid, and direct quantification of psychosine in biological samples, crucial for studying its role in disease pathogenesis. nih.gov, nih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)Combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. Highly sensitive and specific.A standard and robust method for measuring psychosine levels, with this compound used as an internal standard to ensure accuracy in complex matrices like tissue homogenates. researchgate.net, jneurosci.org
UHPLC-HR-MS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry)An advanced form of LC-MS that provides higher resolution and faster analysis times, improving the separation of isobaric and isomeric lipid species.Allows for more comprehensive lipid profiling, potentially uncovering novel lipid species and metabolic perturbations related to psychosine accumulation. mdpi.com, mdpi.com
High-Throughput Robotic-Assisted Sample PrepAutomation of lipid extraction and sample preparation to increase throughput and reproducibility while reducing manual error.Essential for scaling up psychosine-based biomarker studies for large patient cohorts, facilitating clinical validation and discovery. nih.gov

Potential for Expanded Applications in Sphingolipid-Related Pathophysiological Conditions Beyond Krabbe Disease

While the accumulation of psychosine is the defining pathogenic feature of Krabbe disease, emerging evidence suggests its relevance may extend to other sphingolipid-related disorders. jneurosci.orgresearchgate.net Sphingolipidoses are a group of lysosomal storage diseases caused by defects in the enzymes responsible for sphingolipid catabolism. researchgate.netmdpi.com This shared metabolic framework suggests that biomarkers and pathogenic mechanisms may overlap between these conditions.

Lysosphingolipids, the deacylated forms of sphingolipids like psychosine, have been identified as potential biomarkers for several of these disorders. researchgate.net For instance, elevated levels of specific lysosphingolipids are used in the diagnosis and monitoring of Gaucher disease (lysogucosylceramide, Lyso-GL-1) and Fabry disease (lysoglobotriaosylceramide, Lyso-Gb3). researchgate.netarchimedlife.commdpi.com This precedent supports the investigation of psychosine in other conditions where sphingolipid metabolism is disrupted. Research has already demonstrated the utility of quantifying psychosine levels in the nerve tissues of diabetic mice, indicating its potential involvement in pathologies beyond inherited single-gene disorders. nih.govnih.gov

Future research will likely focus on quantifying psychosine in a wider array of lysosomal storage diseases and other metabolic conditions. This could reveal new diagnostic markers, provide insights into shared pathogenic cascades involving cytotoxicity and inflammation, and potentially uncover new therapeutic targets. The robust quantitative methods developed using this compound will be instrumental in these exploratory studies. nih.gov

Sphingolipid-Related DisorderPrimary DefectEstablished Biomarker(s)Potential for Psychosine as a BiomarkerReference
Gaucher DiseaseDeficiency of glucocerebrosidaseGlucosylsphingosine (Lyso-GL-1)High; as a related lysosphingolipid, its dysregulation could indicate shared pathological pathways with other sphingolipidoses. researchgate.net, nih.gov
Fabry DiseaseDeficiency of α-galactosidase AGlobotriaosylsphingosine (Lyso-Gb3)Moderate; investigation could reveal unexpected metabolic crosstalk. researchgate.net, mdpi.com
Niemann-Pick Disease (A/B and C)Deficiency of acid sphingomyelinase (A/B) or NPC1/NPC2 proteins (C)Lysosphingomyelin (Lyso-SPM)Moderate to High; exploring psychosine levels could clarify complex lipid storage patterns and neurodegenerative mechanisms. researchgate.net
GM1 and GM2 GangliosidosesDeficiency of β-galactosidase (GM1) or β-hexosaminidase A (GM2)Lyso-GM1, Lyso-GM2High; these are structurally related glycosphingolipidoses where secondary lipid abnormalities are common. researchgate.net
Diabetes MellitusMetabolic dysregulation affecting multiple pathways, including lipid metabolism.Various, including ceramides.Demonstrated; psychosine levels were found to be altered in diabetic mouse nerve tissue, suggesting a role in diabetic neuropathy. nih.gov, nih.gov

Integration with Systems Biology Approaches for Comprehensive Metabolic Profiling and Network Analysis

To fully comprehend the biological significance of psychosine, research must move beyond the measurement of a single analyte and embrace a more holistic perspective. Systems biology offers a framework for this by integrating multi-omics data (e.g., lipidomics, genomics, proteomics, metabolomics) to model complex biological systems. metwarebio.comnih.gov The precise quantification of psychosine, enabled by standards like this compound, provides a critical data point for inclusion in these larger metabolic models. nih.govnih.gov

Metabolic network analysis, a core component of systems biology, represents cellular metabolism as an interconnected network of biochemical reactions. aps.orgcd-genomics.com By mapping psychosine and its related metabolic pathways within this network, researchers can predict how its accumulation perturbs the broader metabolic landscape. nih.gov This approach can help identify previously unknown interactions, feedback loops, and downstream consequences of elevated psychosine levels. embopress.org For example, integrating lipidomic data with transcriptomic and proteomic data can reveal how psychosine accumulation affects gene expression and protein function, leading to a more complete picture of disease mechanisms. metwarebio.com

This integrated approach is invaluable for identifying novel biomarkers and drug targets. cd-genomics.com By understanding the entire network affected by psychosine, it may be possible to identify nodes in the network that are more amenable to therapeutic intervention. Ultimately, using systems biology to analyze the role of psychosine will facilitate a shift from a single-molecule focus to a network-level understanding of sphingolipid-related diseases. nih.govnih.gov

Systems Biology ComponentDescriptionApplication to this compound/Psychosine ResearchReference
Quantitative LipidomicsPrecise measurement of lipid species, including psychosine using this compound as an internal standard.Provides foundational quantitative data on a key pathological metabolite for integration into larger models. nih.gov, nih.gov
MetabolomicsComprehensive analysis of all metabolites in a biological system.Places psychosine accumulation in the context of broader metabolic dysregulation, identifying other affected pathways. metwarebio.com
Proteomics/GenomicsAnalysis of the entire complement of proteins or the genetic code of an organism.Links psychosine levels to changes in the expression of enzymes, receptors, and signaling proteins involved in its metabolism and toxicity. metwarebio.com
Metabolic Network ReconstructionBuilding a computational model of all known metabolic reactions within a cell or organism.Maps the specific pathways of sphingolipid metabolism, allowing for in-silico simulation of the effects of psychosine accumulation. embopress.org, cd-genomics.com
Flux Balance Analysis (FBA)A mathematical method for simulating metabolism and predicting fluxes through metabolic pathways.Can predict how cellular resources are re-allocated in response to high psychosine levels and identify potential bottlenecks or compensatory pathways. aps.org

Q & A

Basic: What are the recommended analytical techniques for characterizing N,N-Dimethylpsychosine?

Methodological Answer:
Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm methyl group substitution and structural integrity. Mass spectrometry (MS) is critical for determining molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with appropriate columns (e.g., C18 for polar compounds) can assess purity . For stability studies, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to evaluate degradation under varying conditions .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:
Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid prolonged exposure to humidity, as dimethylated compounds are prone to hydrolysis. Degradation products should be monitored via periodic HPLC analysis. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) can predict shelf-life .

Advanced: How should researchers design in vitro bioactivity assays for this compound to ensure reproducibility?

Methodological Answer:

  • Variables: Include concentration gradients (e.g., 1–100 µM), vehicle controls (e.g., DMSO), and positive/negative controls (e.g., known agonists/inhibitors).
  • Replication: Perform triplicate experiments across independent batches to account for batch-to-batch variability .
  • Endpoint Selection: Use orthogonal assays (e.g., fluorescence-based and colorimetric assays) to confirm activity. For neuroactive compounds, consider neuronal cell lines (e.g., SH-SY5Y) and calcium imaging for mechanistic insights .

Advanced: How can contradictory pharmacokinetic data for this compound be resolved?

Methodological Answer:

  • Source Analysis: Compare experimental conditions (e.g., animal models, dosing regimens) across studies. For example, oral vs. intravenous administration may explain bioavailability discrepancies .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites that might contribute to observed effects.
  • In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) models to predict tissue distribution and reconcile conflicting results .

Advanced: What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests: Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test).
  • Outlier Detection: Use Grubbs’ test or robust regression to address anomalous data points .
  • Power Analysis: Predefine sample sizes to ensure sufficient statistical power (β ≥ 0.8) for detecting significant effects .

Advanced: How can researchers optimize synthetic routes for this compound to minimize byproducts?

Methodological Answer:

  • Reagent Selection: Use dimethylating agents like methyl iodide or dimethyl sulfate in anhydrous solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
  • Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield in biphasic systems.
  • Process Monitoring: Employ real-time FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.